8,11,14-Eicosatriynoic Acid

Übersicht

Beschreibung

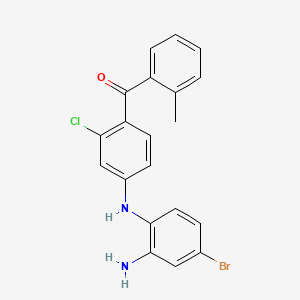

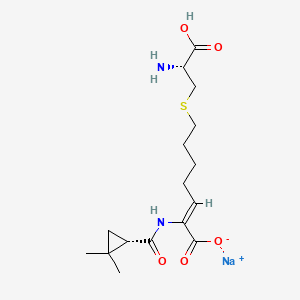

8,11,14-Eicosatriynoic Acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds at the 8th, 11th, and 14th positions. This compound is known for its biological activity, particularly as an inhibitor of prostaglandin and leukotriene biosynthesis, and its role in blocking platelet aggregation induced by arachidonic acid .

Wissenschaftliche Forschungsanwendungen

8,11,14-Eicosatriynoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

Biology: Studied for its role in inhibiting enzymes such as 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase, which are involved in inflammatory processes.

Medicine: Investigated for its potential therapeutic effects in conditions related to inflammation, cancer, and cardiovascular diseases.

Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of bioactive compounds.

Wirkmechanismus

The mechanism of action of 8,11,14-Eicosatriynoic Acid involves the inhibition of key enzymes in the biosynthesis of prostaglandins and leukotrienes. The compound blocks human 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase with specific inhibitory concentrations (IC50 values) of 0.46 μM, 14 μM, and 25 μM, respectively . By inhibiting these enzymes, the compound reduces the production of inflammatory mediators and platelet aggregation.

Similar Compounds:

8,11,14-Eicosatrienoic Acid: Another polyunsaturated fatty acid with three double bonds instead of triple bonds.

Dihomo-γ-linolenic Acid: A 20-carbon ω-6 fatty acid with three cis double bonds.

Comparison:

Structural Differences: this compound has triple bonds, while similar compounds like 8,11,14-Eicosatrienoic Acid and Dihomo-γ-linolenic Acid have double bonds.

Biological Activity: The presence of triple bonds in this compound confers unique inhibitory properties on enzymes involved in inflammation, making it distinct from its counterparts.

Applications: While all these compounds are studied for their roles in inflammation and related processes, this compound’s unique structure makes it particularly valuable in click chemistry and as a potent inhibitor of specific enzymes.

Biochemische Analyse

Biochemical Properties

8,11,14-Eicosatriynoic Acid is an inhibitor of prostaglandin, leukotriene biosynthesis, and arachidonic acid-induced platelet aggregation . It blocks human 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO) with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .

Cellular Effects

This compound has been shown to induce spawning in the male lugworm Arenicola Marina . This occurs following the injection of this compound into the coelomic cavity of sexually mature specimens . It is also suggested that it plays a role in inflammation, cancer, dermatitis, and cystic fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting key enzymes involved in prostaglandin and leukotriene biosynthesis, and arachidonic acid-induced platelet aggregation . It blocks human 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO) with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .

Metabolic Pathways

This compound is involved in the metabolism of prostaglandins and leukotrienes . It inhibits the enzymes 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO), which are key players in these metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8,11,14-Eicosatriynoic Acid typically involves the use of alkyne precursors and palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with halogenated intermediates in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as column chromatography or recrystallization to obtain the pure compound. The scalability of this method allows for the production of significant quantities of the compound for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 8,11,14-Eicosatriynoic Acid undergoes various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

Substitution: The compound can undergo nucleophilic substitution reactions at the triple bond positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can react with the triple bonds under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alkenes or alkanes.

Substitution: Amino or thiol-substituted derivatives.

Eigenschaften

IUPAC Name |

icosa-8,11,14-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLIWTBTVOPGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

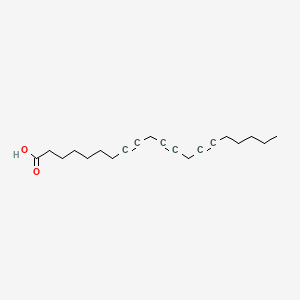

CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)